
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol is a heterocyclic compound that contains bromine, fluorine, iodine, and hydroxyl functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol typically involves multi-step organic reactions. One common method is the halogenation of a pyridine derivative, followed by the introduction of difluoromethyl and hydroxyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and functional group modification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of reactive halogen compounds and the need for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The halogen atoms can be reduced to form less reactive derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or palladium catalysts in Suzuki-Miyaura coupling reactions are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and hydroxyl groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-nitrophthalonitrile
- 4-Bromo-5-(difluoromethyl)-6-fluoro-1-trityl-1H-indazole
Uniqueness
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol is unique due to the combination of bromine, fluorine, iodine, and hydroxyl groups on a pyridine ring. This unique structure imparts distinct chemical reactivity and potential applications that may not be observed in similar compounds. The presence of multiple halogens and a hydroxyl group allows for diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H3BrF2INO |
|---|---|
Peso molecular |
349.90 g/mol |
Nombre IUPAC |
4-bromo-5-(difluoromethyl)-6-iodopyridin-3-ol |
InChI |
InChI=1S/C6H3BrF2INO/c7-4-2(12)1-11-6(10)3(4)5(8)9/h1,5,12H |
Clave InChI |
PMOICACUYVNJRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)I)C(F)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


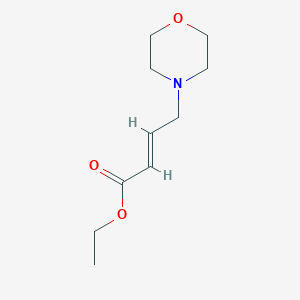
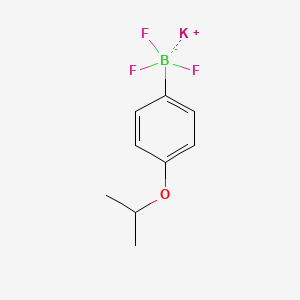
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
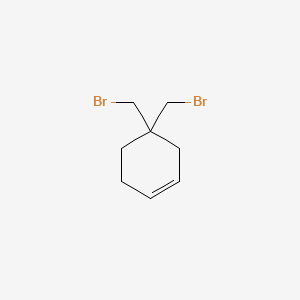


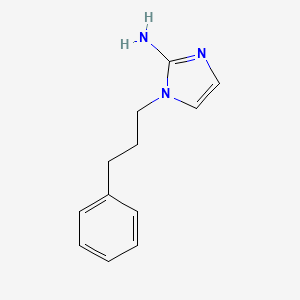

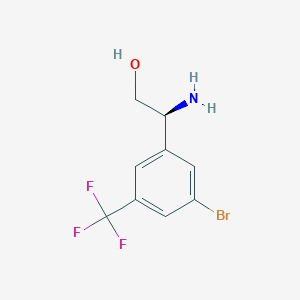
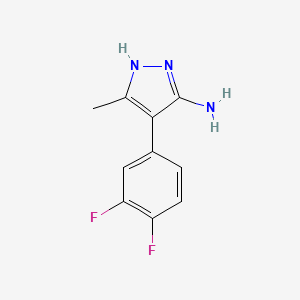

![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)

![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
